rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine is an organic compound characterized by its unique structure, which includes a phenyloxolan ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine typically involves the reaction of a suitable oxirane derivative with an amine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be catalyzed by acids or bases to facilitate the ring-opening of the oxirane and subsequent formation of the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine
- ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol
Comparison: 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine is unique due to its specific stereochemistry and the presence of both a phenyloxolan ring and a methanamine group. This combination of structural features distinguishes it from similar compounds, which may have different stereochemistry or functional groups. The unique structure of 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[(2S,4S)-4-phenyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1 |
InChI Key |
AUEHVTZPXZGHPK-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H](CO[C@@H]1CN)C2=CC=CC=C2 |
Canonical SMILES |
C1C(COC1CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.